molecular formula C12H16O3 B15379413 3-Ethoxy-5-isopropylbenzoic acid

3-Ethoxy-5-isopropylbenzoic acid

Cat. No.: B15379413
M. Wt: 208.25 g/mol
InChI Key: IFMLJXWRJNLTIG-UHFFFAOYSA-N
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Description

3-Ethoxy-5-isopropylbenzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, such as altered solubility, acidity, and steric hindrance, compared to simpler benzoic acid derivatives.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-ethoxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-15-11-6-9(8(2)3)5-10(7-11)12(13)14/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

IFMLJXWRJNLTIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-ethoxy-5-isopropylbenzoic acid with compounds sharing functional or structural similarities from the evidence. Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (Example) Substituents/Modifications Molecular Weight (g/mol) Functional Groups Key Properties/Applications
3-Ethoxy-5-isopropylbenzoic acid (Target) Ethoxy (3-), isopropyl (5-) ~208.26* Benzoic acid, ether, alkyl Potential intermediate in drug synthesis
3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid Oxadiazole ring, methoxyethoxy chain ~356.35 Benzoic acid, oxadiazole, ether Bioactive molecules (e.g., kinase inhibitors)
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate Naphthyridine core, ethyl ester, hydroxyl ~248.24 Ester, hydroxyl, heterocycle Fluorescence probes or metal ligands
Methyl 4-amino-3-hydroxybenzoate Amino (4-), hydroxyl (3-), methyl ester ~181.17 Ester, amine, hydroxyl Antimicrobial or dye intermediates

*Calculated based on standard atomic weights.

Key Findings

Substituent Effects on Acidity :

  • The electron-withdrawing ethoxy group in the target compound may reduce the acidity of the benzoic acid group compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the oxadiazole-containing analog likely exhibits stronger acidity due to the electron-deficient heterocycle.

However, the ethoxy group could enhance lipophilicity, favoring membrane permeability in drug design.

Thermal Stability :

  • Aliphatic substituents (e.g., ethoxy, isopropyl) generally improve thermal stability compared to heterocyclic analogs like oxadiazoles, which may decompose at lower temperatures due to ring strain .

Synthetic Utility :

  • Unlike ethyl or methyl esters (e.g., Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate ), the free carboxylic acid group in the target compound makes it a versatile intermediate for coupling reactions (e.g., amide formation).

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